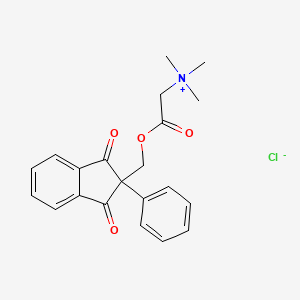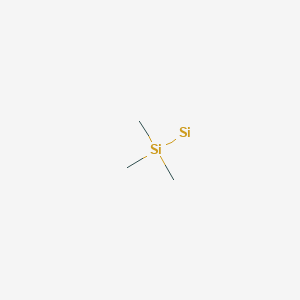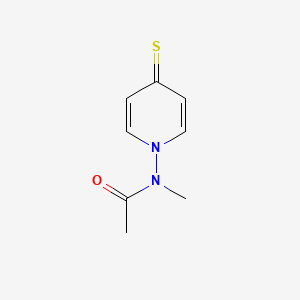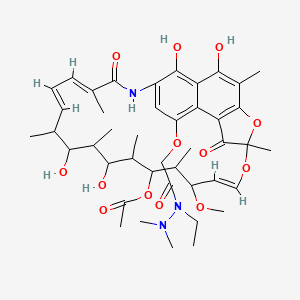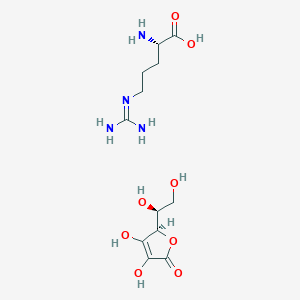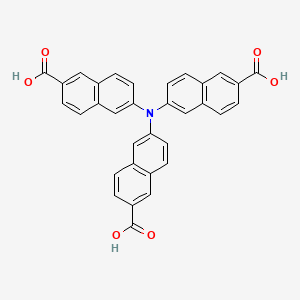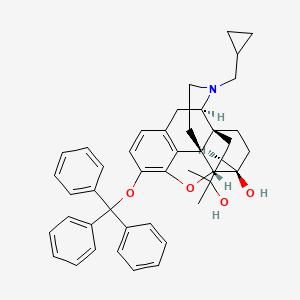
3-O-Trityl-6-O-desmethyl-diprenorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Trityl-6-O-desmethyl-diprenorphine is a synthetic derivative of diprenorphine, a potent opioid receptor antagonist. This compound is characterized by its complex molecular structure, which includes a trityl group attached to the 3-O position and a desmethyl group at the 6-O position of the diprenorphine molecule. The molecular formula of this compound is C44H47NO4, and it has a molecular weight of 653.85 g/mol .
Vorbereitungsmethoden
The synthesis of 3-O-Trityl-6-O-desmethyl-diprenorphine involves multiple steps, starting from the parent compound diprenorphine. The key steps include:
Protection of the 3-OH group: The hydroxyl group at the 3-O position is protected using a trityl chloride reagent under basic conditions to form the trityl ether.
Demethylation at the 6-O position: The methoxy group at the 6-O position is selectively demethylated using a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3).
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
3-O-Trityl-6-O-desmethyl-diprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trityl-protected hydroxyl group, where the trityl group can be replaced by other nucleophiles under acidic conditions.
Wissenschaftliche Forschungsanwendungen
3-O-Trityl-6-O-desmethyl-diprenorphine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex opioid derivatives and analogs.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into receptor binding and activity.
Medicine: Research on this compound contributes to the development of new opioid receptor antagonists for potential therapeutic use in treating opioid addiction and overdose.
Wirkmechanismus
The mechanism of action of 3-O-Trityl-6-O-desmethyl-diprenorphine involves its binding to opioid receptors in the central nervous system. As an antagonist, it blocks the activation of these receptors by endogenous opioids or opioid agonists. This inhibition prevents the typical effects of opioid receptor activation, such as analgesia, euphoria, and respiratory depression. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are those related to G-protein coupled receptor signaling .
Vergleich Mit ähnlichen Verbindungen
3-O-Trityl-6-O-desmethyl-diprenorphine can be compared with other opioid receptor antagonists such as:
Naloxone: A well-known opioid antagonist used in emergency treatment of opioid overdose.
Naltrexone: Another opioid antagonist used for long-term management of opioid dependence.
Diprenorphine: The parent compound, which is also a potent opioid receptor antagonist but lacks the trityl and desmethyl modifications.
The uniqueness of this compound lies in its structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other antagonists.
Eigenschaften
Molekularformel |
C44H47NO4 |
|---|---|
Molekulargewicht |
653.8 g/mol |
IUPAC-Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol |
InChI |
InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
InChI-Schlüssel |
GQJWDBCOKDMQTG-NGHQQUAESA-N |
Isomerische SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Kanonische SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



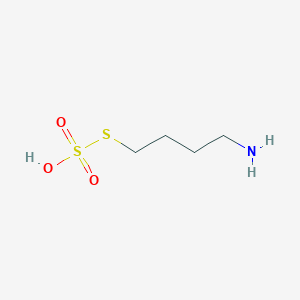
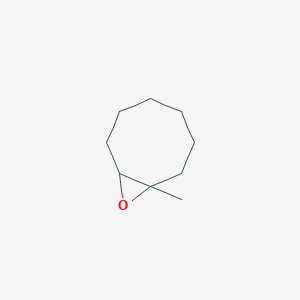
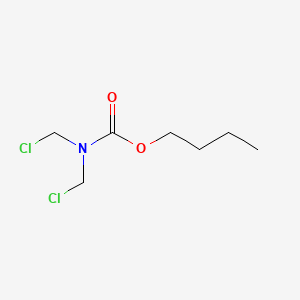
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
